molecular formula C11H20BrNO2 B069821 Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate CAS No. 193629-39-9

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B069821
CAS No.: 193629-39-9
M. Wt: 278.19 g/mol
InChI Key: MGGZYACWICDRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a versatile and high-value Boc-protected piperidine derivative designed for advanced organic synthesis and medicinal chemistry research. Its core value lies in its bifunctional molecular structure: the bromomethyl group serves as a highly reactive alkylating handle, enabling facile introduction of the 3-substituted piperidine scaffold into target molecules via nucleophilic substitution reactions. Concurrently, the acid-labile tert-butyloxycarbonyl (Boc) protecting group safeguards the piperidine nitrogen, allowing for selective deprotection under mild acidic conditions to reveal a secondary amine for further derivatization. This makes it an indispensable building block for the construction of compound libraries, particularly in the development of pharmacologically active agents. Researchers primarily utilize this compound as a key intermediate in the synthesis of potential drug candidates, where the piperidine moiety is a common pharmacophore. Its specific applications include the generation of diverse piperidine-based small molecules for high-throughput screening, the development of protease inhibitors, kinase inhibitors, and modulators of G-protein-coupled receptors (GPCRs). The compound's mechanism of action is defined by its role as a synthetic precursor; upon incorporation into a larger molecular architecture and subsequent deprotection, it can impart critical binding interactions within an enzyme's active site or receptor pocket, thereby influencing the biological activity of the final molecule. This reagent is essential for hit-to-lead optimization campaigns, facilitating the systematic exploration of structure-activity relationships (SAR) around the 3-position of the piperidine ring to enhance potency, selectivity, and metabolic stability.

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGZYACWICDRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941050
Record name tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193629-39-9
Record name tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-boc-3-bromomethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Synthetic Strategy

The synthesis of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate typically involves two sequential steps:

  • Boc Protection of Piperidine : Introduction of the Boc group to the piperidine nitrogen.

  • Bromination of the Hydroxymethyl Precursor : Conversion of a 3-hydroxymethyl group to bromomethyl.

Boc Protection

The Boc group is introduced using tert-butyl dicarbonate (Boc₂O) or Boc-Cl in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). The reaction is performed in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Example Protocol :

  • Substrate : 3-(Hydroxymethyl)piperidine

  • Reagent : Boc₂O (1.2 equiv)

  • Base : Et₃N (2.0 equiv)

  • Solvent : DCM

  • Yield : 85–90%.

Bromination

The hydroxymethyl group at the 3-position is brominated using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). PBr₃ is preferred for its efficiency, while HBr is used in aqueous or acetic acid conditions for cost-sensitive applications.

Reaction Conditions :

  • Reagent : PBr₃ (1.1 equiv)

  • Solvent : DCM or THF

  • Temperature : 0°C to reflux

  • Yield : 70–80%.

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

SolventDielectric ConstantReaction Time (h)Yield (%)
DCM8.93482
THF7.52678
Acetonitrile37.5368

Polar aprotic solvents like DCM balance reactivity and selectivity, minimizing side reactions such as Boc group cleavage.

Catalytic Additives

DMAP accelerates Boc protection by acting as a nucleophilic catalyst, reducing reaction time from 24 hours to 6 hours.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and safety:

  • Residence Time : 10–15 minutes

  • Temperature Control : Maintained at 0–5°C for bromination.

  • Throughput : 50–100 kg/day.

Purification Techniques

  • Liquid-Liquid Extraction : Removes excess PBr₃ using sodium bicarbonate.

  • Crystallization : Product is recrystallized from hexane/ethyl acetate (8:2) to ≥98% purity.

Comparative Analysis of Brominating Agents

ReagentCostReaction Time (h)Yield (%)Byproducts
PBr₃High482H₃PO₃
HBr/AcOHLow1265Acetic acid
CBr₄/PPh₃Moderate675Triphenylphosphine oxide

PBr₃ offers the best balance of yield and speed, though HBr/AcOH is economically favorable for large-scale batches.

Stereochemical Considerations

The synthesis of enantiomerically pure (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate requires chiral resolution or asymmetric catalysis:

  • Chiral Auxiliary Approach : Use of (R)-3-hydroxymethylpiperidine derived from enzymatic resolution.

  • Asymmetric Bromination : Catalyzed by cinchona alkaloids, achieving enantiomeric excess (ee) >90%.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : δ 1.45 (s, Boc group), δ 3.35 (m, piperidine CH₂), δ 3.70 (d, CH₂Br).

  • MS (EI) : m/z 278.06 [M+H]⁺.

Purity Assessment

  • HPLC : C18 column, 90:10 hexane/isopropanol, retention time = 8.2 min.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces bromination time to 30 minutes with comparable yields (80%).

Green Chemistry Approaches

  • Solvent-Free Bromination : Mechanochemical grinding with PBr₃ and silica gel (Yield: 75%).

  • Biocatalytic Bromination : Haloperoxidase enzymes in aqueous buffer (Yield: 60%, ongoing research) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Scientific Research Applications

Precursor for Drug Synthesis

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is primarily utilized as a precursor for synthesizing various pharmaceuticals. Notably, it has been employed in the development of selective norepinephrine reuptake inhibitors (SNRIs), which are important in treating conditions such as depression and anxiety. For instance, a study highlighted its role in synthesizing novel 3-arylpiperidines that exhibit SNRI activity.

Key Case Study :

  • Study Reference : Yu et al. (2010) demonstrated the synthesis and evaluation of novel compounds derived from this precursor, indicating its potential therapeutic applications.

Synthesis of Biologically Active Compounds

The compound facilitates the synthesis of several biologically active derivatives. One prominent example is its use in creating (2R,4R)-Monatin, a naturally occurring sweet amino acid with potential applications as a low-calorie sweetener. This compound's ability to introduce various functionalities at the 3-position allows for diverse chemical modifications leading to new therapeutic agents.

Materials Science Applications

In addition to its medicinal applications, (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is also explored in materials science for developing new materials due to its unique structural properties. The compound's reactivity can be harnessed to create novel polymers or composite materials with specific functional characteristics.

Synthetic Utility

The bromomethyl group in (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate serves as an excellent reactive handle for various nucleophilic substitution reactions. This enables researchers to introduce different functional groups at the piperidine ring's 3-position, expanding its synthetic utility.

Common Reactions Include:

  • Nucleophilic substitution reactions
  • Coupling reactions with other molecular entities

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
(S)-tert-Butyl 3-(chloromethyl)piperidine-1-carboxylateChloromethyl instead of bromomethylLess reactive than brominated counterparts
(R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylateSame structure but different stereochemistryPotentially different biological activity
(S)-tert-Butyl 3-(iodomethyl)piperidine-1-carboxylateIodomethyl groupHigher reactivity compared to brominated derivatives

This table illustrates how (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate stands out due to its balance between reactivity and stability, making it particularly useful in synthetic applications while maintaining favorable biological activity profiles.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromomethyl Group Variation

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 158407-04-6)
  • Structural Difference : Bromomethyl group at the 4-position instead of 3.
  • Applications : Used in the synthesis of kinase inhibitors (e.g., RMC-5552) and other pharmaceuticals .
  • Safety : Similar hazards to the 3-bromomethyl analog, requiring careful handling .
tert-Butyl 3-bromopiperidine-1-carboxylate (CAS 939793-16-5)
  • Reactivity : Bromine acts as a leaving group in SN2 reactions, whereas the bromomethyl group enables alkylation.
  • Applications : Suitable for ring-opening or functionalization reactions, differing from the alkylation utility of the bromomethyl derivative .

Chain-Length Variants: Bromoalkyl Substituents

tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate (CAS 164149-27-3)
  • Structural Difference : Ethyl chain between bromine and piperidine.
  • Applications : Useful in synthesizing extended carbon frameworks or macrocycles .
tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
  • Structural Difference : Propyl spacer enhances hydrophobicity and reaction reach.
  • Reactivity : Enables multi-step functionalization, such as click chemistry or polymer synthesis.

Functional Group Replacements

tert-Butyl 3-formylpiperidine-1-carboxylate (Compound 8, )
  • Structural Difference : Bromomethyl replaced by an aldehyde group.
  • Reactivity : Aldehyde enables condensation or nucleophilic addition (e.g., Grignard reactions).
  • Applications : Intermediate for synthesizing styryl derivatives (e.g., fluorinated analogs via Wittig reactions) .
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate ()
  • Structural Difference : Tetrazole ring replaces bromomethyl.
  • Applications : Medicinal chemistry focus vs. the synthetic utility of bromomethyl derivatives .
tert-Butyl 3-(4-tosyl)piperidine-1-carboxylate (3j, )
  • Structural Difference : Tosyl group introduces sulfonic acid functionality.
  • Reactivity : Participates in ligand-directed C–H arylation, showcasing regioselective catalysis applications.

Reactivity in Alkylation Reactions

Compound Reactivity Profile Yield in Key Reactions
3-(bromomethyl)piperidine-Boc High efficiency in nucleophilic substitutions (e.g., amine alkylation) 70–95%
4-(bromomethyl)piperidine-Boc Improved steric accessibility for bulky nucleophiles 80–90%
3-(2-bromoethyl)piperidine-Boc Flexible spacer enables cyclopropanation or cross-couplings 60–75%

Biological Activity

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, also known as Boc-3-bromomethylpiperidine-1-carboxylate, is a synthetic organic compound with significant potential in medicinal chemistry. With the molecular formula C11H20BrNO2C_{11}H_{20}BrNO_2 and a molecular weight of 278.19 g/mol, this compound features a piperidine ring that is a common structural motif in various bioactive molecules. This article explores its biological activity, synthesis, and potential applications in drug development.

Chemical Structure and Properties

The structure of this compound includes:

  • Piperidine Ring : A six-membered saturated nitrogen-containing heterocycle.
  • Tert-butyl Group : Provides steric hindrance and influences the compound's solubility and reactivity.
  • Bromomethyl Group : Located at the 3-position, this group is critical for further chemical transformations.
  • Carboxylate Functional Group : Positioned at the 1-position, it enhances the compound's reactivity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Piperidine Derivative : Starting from piperidine, a bromomethylation reaction is performed to introduce the bromomethyl group.
  • Esterification : The carboxylic acid is converted into its tert-butyl ester form.

This synthetic route allows for efficient production in laboratory settings and provides a versatile intermediate for further chemical modifications.

Case Studies and Research Findings

Although direct studies on this specific compound are scarce, related compounds have been investigated for their biological activities:

  • Anticonvulsant Activity : Some piperidine derivatives have demonstrated significant anticonvulsant properties in animal models, suggesting that similar modifications could yield effective treatments for epilepsy.
  • Cytotoxicity Studies : Research on structurally analogous compounds has shown promising results against various cancer cell lines, indicating that further exploration of this compound could uncover similar effects.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesUnique Aspects
N-Boc-piperidinePiperidine ring with a Boc protecting groupPrimarily used in peptide synthesis
3-BromopiperidineBromine at the 3-position of piperidineLacks carboxylic acid functionality
Tert-butyl 4-bromopiperidineBromine at the 4-position of piperidineDifferent position of bromination affects reactivity
Tert-butyl 3-(chloromethyl)piperidine-1-carboxylateChlorine instead of bromine at the 3-positionDifferent halogen may influence reactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing tert-butyl 3-(bromomethyl)piperidine-1-carboxylate?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromination of a piperidine precursor using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in dichloromethane under reflux conditions. Key steps include protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group and optimizing stoichiometry to minimize side reactions. Reaction conditions (e.g., 0–20°C in dichloromethane with triethylamine as a base) are critical for controlling regioselectivity .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using 1H NMR^1\text{H NMR} (e.g., characteristic peaks at δ 1.45 ppm for Boc group) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas due to potential inhalation hazards .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers. Ensure emergency eyewash stations and spill kits are accessible .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Key Techniques :

  • NMR Spectroscopy : 13C NMR^{13}\text{C NMR} confirms the Boc group (δ 155–160 ppm for carbonyl) and bromomethyl substituent (δ 30–35 ppm for CH2_2Br).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C11H20BrNO2\text{C}_{11}\text{H}_{20}\text{BrNO}_2, expected [M+H]+^+ = 278.06) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproduct formation?

  • Parameter Optimization :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions. Dichloromethane balances reactivity and selectivity .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate bromination steps, reducing reaction time from 24h to 6h .
    • Byproduct Mitigation : Introduce scavengers (e.g., polymer-supported triphenylphosphine) to trap excess brominating agents .

Q. What strategies resolve contradictions in reported toxicity or stability data?

  • Data Reconciliation :

  • Cross-reference acute toxicity studies (e.g., LD50_{50} values from Key Organics) with in vitro assays (e.g., HepG2 cell viability tests) .
  • Perform accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., Boc deprotection under acidic conditions) .

Q. How does the bromomethyl group influence reactivity in downstream applications?

  • Mechanistic Insights : The bromine atom serves as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings or amine alkylations). Steric effects from the Boc group can hinder reactivity at the piperidine nitrogen, requiring deprotection before further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.